molecular formula C7H5F3OS B1411052 3-Difluoromethoxy-2-fluorothiophenol CAS No. 1803849-00-4

3-Difluoromethoxy-2-fluorothiophenol

Cat. No.: B1411052
CAS No.: 1803849-00-4
M. Wt: 194.18 g/mol
InChI Key: FMCURHVXYODMHG-UHFFFAOYSA-N
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Description

3-Difluoromethoxy-2-fluorothiophenol is a chemical compound characterized by the presence of both fluorine and sulfur atoms within its molecular structure

Preparation Methods

The synthesis of 3-Difluoromethoxy-2-fluorothiophenol typically involves the introduction of difluoromethyl and fluorine groups into a thiophenol framework. One common method includes the reaction of thiophenol with difluoromethylating agents under controlled conditions. Industrial production methods may involve the use of advanced difluoromethylation techniques, which have been developed to streamline the synthesis process and improve yield .

Chemical Reactions Analysis

3-Difluoromethoxy-2-fluorothiophenol undergoes various chemical reactions, including:

Scientific Research Applications

3-Difluoromethoxy-2-fluorothiophenol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Difluoromethoxy-2-fluorothiophenol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms enhances the compound’s ability to form strong hydrogen bonds and interact with biological molecules. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

3-Difluoromethoxy-2-fluorothiophenol can be compared with other fluorinated thiophenols and difluoromethoxylated compounds. Similar compounds include:

Properties

IUPAC Name

3-(difluoromethoxy)-2-fluorobenzenethiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F3OS/c8-6-4(11-7(9)10)2-1-3-5(6)12/h1-3,7,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMCURHVXYODMHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)S)F)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Difluoromethoxy-2-fluorothiophenol
Reactant of Route 2
3-Difluoromethoxy-2-fluorothiophenol
Reactant of Route 3
3-Difluoromethoxy-2-fluorothiophenol
Reactant of Route 4
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3-Difluoromethoxy-2-fluorothiophenol
Reactant of Route 5
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3-Difluoromethoxy-2-fluorothiophenol
Reactant of Route 6
3-Difluoromethoxy-2-fluorothiophenol

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